2-[4-(3-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid

Pharmaceutical impurity profiling ANDA regulatory submission USP/EP monograph compliance

2-[4-(3-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid (CAS 60012-96-6), commonly designated 3-Chloro Fenofibric Acid or LF 406, is a chlorinated positional isomer of the active pharmaceutical ingredient (API) metabolite fenofibric acid (CAS 42017-89-0). It belongs to the fibrate-class phenoxyisobutyric acid derivatives and differs from fenofibric acid solely by the position of the chlorine substituent on the benzoyl moiety: meta (3-) versus para (4-).

Molecular Formula C17H15ClO4
Molecular Weight 318.7 g/mol
CAS No. 60012-96-6
Cat. No. B123399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(3-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid
CAS60012-96-6
Synonyms2-[4-(3-Chlorobenzoyl)phenoxy]-2-methylpropanoic Acid;  LF 406; 
Molecular FormulaC17H15ClO4
Molecular Weight318.7 g/mol
Structural Identifiers
SMILESCC(C)(C(=O)O)OC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)Cl
InChIInChI=1S/C17H15ClO4/c1-17(2,16(20)21)22-14-8-6-11(7-9-14)15(19)12-4-3-5-13(18)10-12/h3-10H,1-2H3,(H,20,21)
InChIKeyJIWVJAFWQBLUTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro Fenofibric Acid (CAS 60012-96-6): Procurement-Relevant Identity, Class, and Physicochemical Profile for Analytical Reference Applications


2-[4-(3-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid (CAS 60012-96-6), commonly designated 3-Chloro Fenofibric Acid or LF 406, is a chlorinated positional isomer of the active pharmaceutical ingredient (API) metabolite fenofibric acid (CAS 42017-89-0) [1]. It belongs to the fibrate-class phenoxyisobutyric acid derivatives and differs from fenofibric acid solely by the position of the chlorine substituent on the benzoyl moiety: meta (3-) versus para (4-) [2]. With molecular formula C₁₇H₁₅ClO₄ and molecular weight 318.75 g/mol, this compound is classified as a process-related impurity and potential degradation product of fenofibrate/fenofibric acid drug substances, supplied as an off-white solid reference standard (mp 94–97 °C) for analytical method development, method validation (AMV), and quality control (QC) applications in Abbreviated New Drug Application (ANDA) submissions [3][4].

Why Fenofibric Acid or Fenofibrate Reference Standards Cannot Substitute for 3-Chloro Fenofibric Acid (CAS 60012-96-6) in Regulated Analytical Workflows


Fenofibric acid (the para-chloro isomer) and 3-Chloro Fenofibric Acid are positional isomers with distinct physicochemical and chromatographic properties that preclude interchangeable use as analytical reference standards . The USP and EP monographs for fenofibrate specify only three related compounds (A, B, and C) for impurity profiling; the meta-chloro isomer is not a pharmacopoeial specified impurity and must be independently sourced, characterized, and controlled under 'Any other impurity' criteria (NMT 0.10%) per ICH Q3A guidelines [1][2]. Using fenofibric acid (USP Related Compound B) as a surrogate for 3-Chloro Fenofibric Acid in HPLC system suitability or peak identification would produce inaccurate retention time assignments, compromise method specificity, and risk ANDA deficiency citations from regulators .

3-Chloro Fenofibric Acid (CAS 60012-96-6): Comparator-Anchored Quantitative Differentiation Evidence for Procurement Decisions


USP Monograph Specified Impurity Gap: 3-Chloro Fenofibric Acid Is Absent from Pharmacopoeial Related Compound Lists, Creating a Critical ANDA Reference Standard Requirement

The USP35-NF30 Fenofibrate monograph defines exactly three specified organic impurities: Fenofibrate Related Compound A (4-chlorophenyl)(4-hydroxyphenyl)methanone, Related Compound B (fenofibric acid, the para-chloro isomer), and Related Compound C (a dimeric ester). 3-Chloro Fenofibric Acid, bearing a meta-chloro substituent, is absent from this list and from the European Pharmacopoeia (Ph. Eur.) specified impurity panel [1]. Under the monograph's 'Any other impurity' clause, this unspecified impurity is subject to a general limit of NMT 0.10% (identification threshold per ICH Q3A for a drug substance with maximum daily dose ≤2 g/day) [2]. Fenofibric acid (Related Compound B) has a relative retention time (RRT) of 0.36 and its own specified limit of NMT 0.1%, but cannot serve as the reference standard for the 3-chloro isomer due to distinct chromatographic behavior [1].

Pharmaceutical impurity profiling ANDA regulatory submission USP/EP monograph compliance

Melting Point Depression of ~80–85 °C Relative to Fenofibric Acid Enables Unambiguous Solid-State Identification and Purity Assessment

The meta-chloro positional isomer exhibits a dramatically lower melting point compared to the para-chloro parent compound. 3-Chloro Fenofibric Acid melts at 94–97 °C, as reported by multiple independent reference standard suppliers [1]. In contrast, fenofibric acid (para-chloro isomer) melts at 177–183 °C (TCI certificate range) or 179–183 °C (Fisher Scientific/Thermo), with literature values consistently clustering around 177–181 °C . The ortho-chloro isomer (2-Chloro Fenofibric Acid, CAS 61024-31-5) displays an intermediate melting point of 106–109 °C, confirming a position-dependent trend (meta < ortho < para) . This ~80–85 °C melting point gap between the meta and para isomers provides a definitive, instrumentally simple identity confirmation method (e.g., USP <741> melting range) that requires no chromatographic system.

Physicochemical characterization Solid-state analysis Reference standard identity confirmation

Meta-Chloro Substitution Produces Distinct HPLC Retention Relative to Para- and Ortho-Chloro Positional Isomers: Implications for Method Specificity Validation

Cyr et al. (1998) developed and validated HPLC and NMR methods for fenofibrate raw material impurity profiling, demonstrating resolution of 11 known and 6 unknown impurities using a Waters Symmetry ODS column (100 × 4.6 mm, 3.5 µm) with acetonitrile/water/trifluoroacetic acid (700/300/1, v/v/v) mobile phase and UV detection at 280 nm [1]. The USP monograph impurity table assigns fenofibric acid (para-chloro isomer) an RRT of 0.36 relative to fenofibrate [2]. The meta-chloro positional isomer (3-Chloro Fenofibric Acid) generates a distinct chromatographic peak between the ortho and para isomers owing to differential electronic distribution on the benzoyl ring affecting stationary phase interactions . Although the exact RRT for the 3-chloro isomer is lot- and column-dependent, all three positional isomers (ortho, meta, para) are resolvable under optimized conditions. Minimum quantifiable amounts for 8 of 11 known impurities were below 0.05% (w/w), and 6 unknown impurities detected at levels below 0.10% were not identifiable without authentic reference standards — directly motivating procurement of the 3-chloro reference material [1].

HPLC method validation Positional isomer separation Impurity profiling specificity

Deuterated Analog (3-Chloro Fenofibric Acid-d6) Enables Isotope Dilution LC-MS/MS Quantification with Superior Selectivity Over Non-Deuterated Fenofibric Acid Internal Standards

3-Chloro Fenofibric Acid-d6 (CAS 1346603-07-3) is the hexadeuterated analog of the target compound, differing by +6 Da (MW 324.79 vs. 318.75 for the unlabeled compound) and exhibiting a melting point of 118–120 °C and identical chromatographic retention to the unlabeled analyte under reversed-phase conditions . This deuterated analog serves as a stable isotope-labeled internal standard (SIL-IS) for accurate quantification of 3-Chloro Fenofibric Acid in fenofibrate API and finished dosage forms via LC-MS/MS, compensating for matrix effects and ionization variability inherent to electrospray ionization . In contrast, fenofibric acid-d6 (the deuterated para-chloro isomer) cannot serve this function because it co-elutes with or near fenofibric acid rather than the 3-chloro impurity, and its different fragmentation pattern precludes use as a SIL-IS for the meta isomer . The availability of a matched deuterated analog specifically for the 3-chloro isomer provides a quantification advantage not available for many other fenofibrate-related unspecified impurities.

LC-MS/MS quantification Stable isotope-labeled internal standard Isotope dilution mass spectrometry

Synthetic Origin from 3-Chlorobenzoyl Chloride Feedstock Impurity Creates a Process-Specific Control Point Distinct from Degradation Products

Fenofibrate is synthesized via Friedel-Crafts acylation of 4-chlorobenzoyl chloride with anisole or phenol derivatives, followed by etherification and esterification steps [1]. 3-Chloro Fenofibric Acid arises specifically when the starting material 4-chlorobenzoyl chloride is contaminated with its meta isomer (3-chlorobenzoyl chloride), which undergoes the same reaction sequence to produce the meta-chloro positional isomer impurity [2]. This impurity is therefore process-related and batch-dependent, not a degradation product formed during storage. A related intermediate, (4-(3-Chlorobenzoyl)phenol) (CAS 61002-52-6), is commercially cataloged as 'Fenofibrate P-CBP Impurity' confirming the synthetic pathway origin [3]. In contrast, fenofibric acid (para isomer) is both a process intermediate (from hydrolysis of fenofibrate) and the active metabolite, making it ubiquitous. Control of 3-Chloro Fenofibric Acid levels requires starting material specification of 4-chlorobenzoyl chloride with meta-isomer content limits, a supply-chain quality attribute not captured by testing fenofibrate API alone .

Process impurity control Synthetic route analysis Starting material quality

3-Chloro Fenofibric Acid (CAS 60012-96-6): Evidence-Backed Research and Industrial Application Scenarios for Scientific Procurement


ANDA Method Validation: Forced Degradation and Specificity Studies Requiring Resolution of Unspecified Positional Isomer Impurities

During ANDA submission for a generic fenofibrate or fenofibric acid drug product, the FDA requires demonstration that the analytical method resolves all process impurities and degradation products from the API and from each other. Since 3-Chloro Fenofibric Acid is not a USP/EP specified impurity but may be present from 3-chlorobenzoyl chloride contamination in the starting material [1], ANDA filers must procure an authenticated reference standard of this compound to spike into forced degradation samples (acid, base, oxidative, thermal, photolytic) and confirm that its peak does not co-elute with fenofibrate, fenofibric acid, or any of the specified impurities (Related Compounds A, B, C). The USP monograph confirms that fenofibric acid (Related Compound B, RRT 0.36) is a specified impurity, but the meta-chloro isomer requires independent sourcing and characterization [2]. Without this standard, an unknown peak in the chromatogram attributable to the 3-chloro impurity could trigger a USP <476> peak purity failure or an FDA deficiency letter requesting impurity identification, delaying approval.

QC Batch Release Testing: System Suitability Standard Preparation for HPLC Impurity Profiling of Fenofibrate API

Quality control laboratories performing fenofibrate API batch release testing per USP monograph specifications must prepare a system suitability solution demonstrating resolution between fenofibrate and its known impurities [1]. The USP impurity standard solution contains only Related Compounds A, B, and C [2]. For laboratories sourcing fenofibrate from manufacturers using 4-chlorobenzoyl chloride with potential meta-isomer contamination, supplementing the standard system suitability mixture with 3-Chloro Fenofibric Acid (CAS 60012-96-6) at the ICH Q3A identification threshold concentration (0.10% relative to the API test concentration of 1 mg/mL, i.e., 1 µg/mL) provides proactive assurance that the 3-chloro impurity is resolved. The distinct melting point (94–97 °C vs. 177–183 °C for fenofibric acid) enables rapid identity confirmation of the reference standard before preparation of the spiked solution [3].

LC-MS/MS Quantification of Trace-Level 3-Chloro Fenofibric Acid in Fenofibrate API Using Deuterated Internal Standard

When 3-Chloro Fenofibric Acid levels approach or exceed the ICH Q3A identification threshold (0.10%) in fenofibrate API batches, accurate quantification below 0.05% (the typical LOQ for impurity methods) requires a validated LC-MS/MS method with isotope dilution [1]. 3-Chloro Fenofibric Acid-d6 (CAS 1346603-07-3) serves as the matched SIL-IS, correcting for matrix effects in electrospray ionization and enabling precise quantification at sub-0.05% levels [2]. This approach is superior to using fenofibric acid-d6 as an internal standard, because the deuterated para isomer does not co-elute with the meta-chloro analyte under typical reversed-phase conditions, violating a fundamental requirement for effective isotope dilution [3]. The method supports both API release testing and stability studies where tracking of this process impurity independently from hydrolytic degradation products is scientifically required.

Pharmacopoeial Monograph Modernization: Generation of Evidence for Inclusion of 3-Chloro Fenofibric Acid as a Specified Impurity in Future USP/EP Revisions

Pharmacopoeial monographs are periodically revised to incorporate new impurity knowledge. The current USP and EP fenofibrate monographs list only three specified related compounds, all with para-chloro substitution, and do not include the meta-chloro positional isomer [1]. A pharmaceutical company or contract research organization that has accumulated batch data demonstrating the consistent presence of 3-Chloro Fenofibric Acid in fenofibrate API (from specific manufacturers using 3-chlorobenzoyl chloride-contaminated starting material) can submit a monograph revision proposal to the USP or EP, supported by: (1) authenticated reference standard characterized by NMR, MS, HPLC, and melting point (94–97 °C), (2) batch analysis data showing levels above the 0.10% identification threshold in a significant proportion of commercial samples, and (3) validated HPLC method conditions demonstrating resolution from existing specified impurities [2][3]. Successful monograph inclusion would transition this compound from an unspecified to a specified impurity with its own acceptance criterion, reducing the analytical burden on all future ANDA filers.

Quote Request

Request a Quote for 2-[4-(3-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.